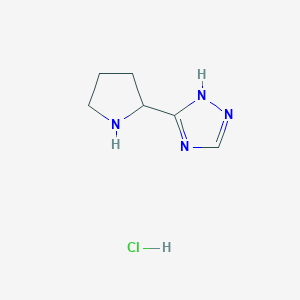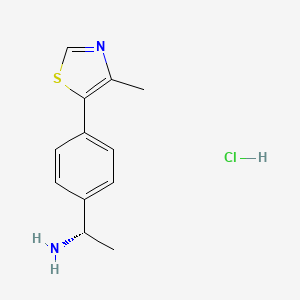![molecular formula C11H21FN2 B1411917 4-Fluoro-1-[(piperidin-4-il)metil]piperidina CAS No. 1897768-56-7](/img/structure/B1411917.png)
4-Fluoro-1-[(piperidin-4-il)metil]piperidina
Descripción general
Descripción
4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine is a useful research compound. Its molecular formula is C11H21FN2 and its molecular weight is 200.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Los derivados de piperidina, incluidos compuestos como “4-Fluoro-1-[(piperidin-4-il)metil]piperidina”, se han utilizado en el desarrollo de agentes anticancerígenos. Estos compuestos pueden exhibir buena actividad contra varias líneas celulares de cáncer, incluidas las líneas celulares de cáncer refractario a los andrógenos (ARPC) .
Aplicaciones Antivirales y Antimicrobianas
El núcleo de piperidina también se explora por sus propiedades antivirales y antimicrobianas. Esto sugiere posibles aplicaciones de investigación de “this compound” en estas áreas .
Aplicaciones Analgésicas y Antiinflamatorias
Los derivados de piperidina son conocidos por sus efectos analgésicos y antiinflamatorios, lo que podría convertir a “this compound” en un candidato para la investigación de nuevos medicamentos para el alivio del dolor y la inflamación .
Aplicaciones de Trastornos Neurológicos
La investigación sobre la enfermedad de Alzheimer y los tratamientos antipsicóticos también ha involucrado derivados de piperidina, lo que indica una posible aplicación de “this compound” en el campo de la neurología .
Aplicaciones Anticoagulantes
La estructura de piperidina está asociada con efectos anticoagulantes, lo que podría ser un área de aplicación para este compuesto en el desarrollo de tratamientos que previenen la coagulación de la sangre .
Desarrollo de Rutas Sintéticas
La estructura del compuesto se puede utilizar para desarrollar nuevas rutas sintéticas para crear nuevas entidades químicas, que pueden tener diversas aplicaciones farmacéuticas .
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which include 4-fluoro-1-[(piperidin-4-yl)methyl]piperidine, have been evaluated for potential treatment of hiv . They have been found to exhibit antagonistic activities against the CCR5 receptor , a chemokine receptor that plays a crucial role in the entry of HIV-1 into cells .
Mode of Action
Based on the known actions of similar piperidine derivatives, it can be inferred that 4-fluoro-1-[(piperidin-4-yl)methyl]piperidine may interact with its target, the ccr5 receptor, leading to changes that inhibit the entry of hiv-1 into cells .
Biochemical Pathways
Given its potential role as a ccr5 antagonist, it can be inferred that it may impact the pathways related to hiv-1 entry into cells .
Result of Action
Based on the known actions of similar piperidine derivatives, it can be inferred that this compound may inhibit the entry of hiv-1 into cells by antagonizing the ccr5 receptor .
Análisis Bioquímico
Biochemical Properties
4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . By modulating this pathway, 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine can induce changes in cell proliferation and survival. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the expression of genes involved in metabolism, stress response, and other critical cellular functions .
Molecular Mechanism
At the molecular level, 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine can activate or inhibit receptor proteins, leading to changes in downstream signaling pathways and cellular responses . These interactions can result in alterations in gene expression, enzyme activity, and other molecular processes that are critical for cellular function.
Temporal Effects in Laboratory Settings
The effects of 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity
Dosage Effects in Animal Models
The effects of 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function and overall health. As the dosage increases, the compound’s impact on cellular processes and physiological functions becomes more pronounced . High doses of 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine can lead to toxic or adverse effects, including organ damage, metabolic disturbances, and alterations in behavior . These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile in preclinical studies.
Metabolic Pathways
4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown into metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells . Understanding the metabolic pathways of 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine is essential for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine can bind to intracellular proteins, influencing its localization and accumulation within different cellular compartments . These transport and distribution dynamics are crucial for understanding the compound’s bioavailability and efficacy in biological systems.
Subcellular Localization
The subcellular localization of 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting enzyme activity and metabolic processes. Understanding the subcellular localization of 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine is essential for elucidating its molecular mechanisms and potential therapeutic applications.
Propiedades
IUPAC Name |
4-fluoro-1-(piperidin-4-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2/c12-11-3-7-14(8-4-11)9-10-1-5-13-6-2-10/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMXNDGACVRCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC(CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl exo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1411836.png)
![1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid](/img/structure/B1411837.png)
![4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B1411839.png)








![3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411855.png)

